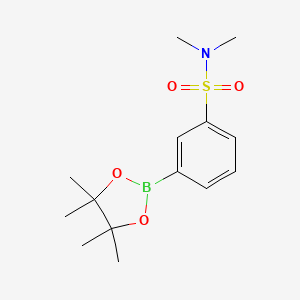

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Description

Overview of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

This compound represents a sophisticated class of organoboron compounds that has gained considerable attention in synthetic organic chemistry research. This compound, identified by Chemical Abstracts Service number 486422-05-3, possesses a molecular formula of C14H22BNO4S and a molecular weight of 311.212 grams per mole. The structure incorporates two distinct functional moieties: a boronic acid pinacol ester group and a dimethylbenzenesulfonamide framework, which together confer unique reactivity patterns and synthetic utility.

The compound's architecture features a benzene ring substituted at the meta position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester. This boronic ester functionality is renowned for its stability compared to free boronic acids while maintaining high reactivity in cross-coupling reactions. The sulfonamide group, specifically the N,N-dimethylsulfonamide moiety, provides additional electronic and steric properties that can influence both the compound's reactivity and its potential applications in medicinal chemistry research.

Physical and chemical characterization of this compound reveals important properties that govern its handling and application. The compound exhibits moderate stability under ambient conditions, though optimal storage occurs at temperatures between 2-8 degrees Celsius to prevent degradation. The presence of the pinacol ester protecting group enhances the compound's shelf life compared to the corresponding free boronic acid, as boronic acids are known to undergo dehydration and oligomerization under certain conditions.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 486422-05-3 | |

| Molecular Formula | C14H22BNO4S | |

| Molecular Weight | 311.212 g/mol | |

| Storage Temperature | 2-8°C | |

| Purity (typical) | 95-96% |

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of organoboron chemistry and cross-coupling methodology. The foundation for this compound's significance was established in 1979 when Akira Suzuki first published the palladium-catalyzed cross-coupling reaction between boronic acids and organohalides, work that would later earn him the 2010 Nobel Prize in Chemistry alongside Richard F. Heck and Ei-ichi Negishi. This seminal discovery revolutionized synthetic organic chemistry by providing a mild, efficient method for forming carbon-carbon bonds.

The evolution of boronic acid chemistry took a significant step forward with the development of the Miyaura borylation reaction, which enabled the direct conversion of aryl and vinyl halides into organoboron compounds. This methodology, first reported by Norio Miyaura, provided chemists with a reliable route to access boronic acid derivatives from readily available halide precursors using bis(pinacolato)diboron as the boron source. The Miyaura borylation reaction has shown effectiveness for alkyl halides, aryl halides, aryl triflates, aryl mesylates, vinyl halides, and vinyl triflates, making it an exceptionally versatile synthetic tool.

The historical development of boron-containing compounds in medicinal chemistry traces back thousands of years, with early uses of borax in ancient Babylonian and Egyptian societies. However, the modern era of boron medicinal chemistry began in the 18th century with the use of boric acid as a mild antiseptic and eye wash. The resurgence of interest in boron compounds occurred with the development of boron neutron capture therapy and the subsequent discovery of various boron-containing pharmaceuticals, including the benzoxaborole class of compounds that demonstrated potent antifungal activity.

The specific development of sulfonamide-containing boronic acid derivatives emerged from the recognition that combining multiple pharmacophores within a single molecule could lead to enhanced biological activity and improved synthetic utility. The sulfonamide moiety has a rich history in medicinal chemistry, dating back to the early 20th century with the development of antibacterial agents. When combined with boronic acid functionality, these hybrid molecules offer unique opportunities for both synthetic applications and potential therapeutic development.

Significance in Contemporary Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research due to its dual functionality and versatile reactivity profile. The compound serves as a crucial building block in modern synthetic chemistry, particularly in the context of cross-coupling reactions that have become indispensable tools for constructing complex molecular architectures. Recent research has demonstrated the compound's utility in the synthesis of sulfonamide methoxypyridine derivatives, which have shown promise as novel phosphatidylinositol 3-kinase/mechanistic target of rapamycin dual inhibitors.

The significance of this compound extends beyond its immediate synthetic applications to encompass broader trends in contemporary chemical research. The integration of boronic acid functionality with bioactive sulfonamide groups represents a strategic approach to developing multifunctional molecules that can participate in diverse chemical transformations while maintaining potential biological activity. This approach aligns with current pharmaceutical research strategies that emphasize the development of molecules with multiple modes of action or enhanced pharmacological properties.

Contemporary research has also highlighted the advantages of using pinacol boronate esters over other organoboron reagents in various synthetic applications. The pinacol ester group provides enhanced stability compared to free boronic acids while maintaining excellent reactivity in palladium-catalyzed cross-coupling reactions. This stability-reactivity balance makes compounds like this compound particularly valuable for synthetic applications that require reliable, high-yielding transformations.

Recent advances in mechanochemical synthesis have further expanded the significance of boronic acid pinacol esters in contemporary research. Solid-state palladium-catalyzed borylation reactions using ball milling have demonstrated that aryl halides can be converted to arylboronates within 10 minutes under solvent-free conditions. These developments represent important progress toward more sustainable and environmentally friendly synthetic methodologies, positioning compounds like this compound at the forefront of green chemistry initiatives.

The compound's significance is further underscored by its role in advancing the field of boron neutron capture therapy research, where boron-containing compounds are investigated for their potential in targeted cancer treatment. While specific therapeutic applications of this particular compound require further investigation, its structural features position it as a potential candidate for various biomedical research applications.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, encompassing its chemical properties, synthetic applications, and research significance. The primary objective is to synthesize current knowledge regarding this compound and present it in a manner that serves both academic researchers and industrial chemists seeking to understand its potential applications and limitations.

The scope of this review encompasses several key areas of investigation. First, a detailed analysis of the compound's molecular structure and physicochemical properties provides the foundation for understanding its reactivity patterns and synthetic utility. This includes examination of spectroscopic data, crystallographic information where available, and computational studies that have contributed to our understanding of the molecule's electronic and conformational properties.

Second, the review addresses the synthetic methodologies employed for the preparation of this compound, with particular emphasis on the Miyaura borylation reaction and related cross-coupling methodologies. This analysis includes discussion of reaction conditions, catalyst systems, and optimization strategies that have been developed to improve yields and selectivity in the synthesis of this and related compounds.

Third, the review examines the compound's applications in contemporary synthetic chemistry, focusing on its role as a coupling partner in Suzuki-Miyaura reactions and its utility in the construction of complex molecular frameworks. Specific attention is given to recent research that has utilized this compound in the synthesis of biologically active molecules and pharmaceutical intermediates.

The review also addresses recent advances in reaction methodology that have expanded the synthetic utility of boronic acid pinacol esters, including developments in mechanochemical synthesis, solid-state reactions, and environmentally sustainable synthetic approaches. These methodological advances represent important trends in contemporary synthetic chemistry that have direct implications for the practical application of compounds like this compound.

Finally, the review considers future research directions and potential applications of this compound in emerging areas of chemical research. This includes discussion of its potential role in medicinal chemistry research, materials science applications, and its utility in the development of new synthetic methodologies. The objective is to provide readers with a comprehensive understanding of both current applications and future opportunities for research involving this important organoboron compound.

Properties

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-8-7-9-12(10-11)21(17,18)16(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEWVSRTWWHXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585953 | |

| Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-05-3 | |

| Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of OSM-S-153 involves the construction of the thienopyrimidine scaffold.

Chemical Reactions Analysis

OSM-S-153 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves halogenation, where halogens like chlorine or bromine are introduced into the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of OSM-S-153.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has shown promise as a pharmacological agent due to its ability to inhibit specific enzymes or receptors involved in disease processes. Research indicates that compounds with similar structures have potential as:

- Anticancer Agents : The compound's structural features may allow it to interact with targets involved in cancer cell proliferation.

- Antibacterial Agents : Its sulfonamide group is known for antibacterial properties, making it a candidate for further investigation in antibiotic development.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block for the construction of complex molecules. Its boron functional group allows for:

- Cross-Coupling Reactions : Utilization in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

- Functionalization of Aromatic Compounds : The ability to introduce various functional groups into aromatic systems enhances its utility in synthetic chemistry.

Materials Science

The incorporation of boron into polymeric materials can modify their properties significantly. Research is ongoing into the use of this compound in:

- Smart Materials : Development of materials that respond to environmental stimuli.

- Conductive Polymers : Enhancing electrical conductivity through the incorporation of boron-containing compounds.

Mechanism of Action

The mechanism of action of OSM-S-153 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein translation in the parasite. OSM-S-153 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-153 adduct . This reaction hijacking mechanism is selective for the parasite enzyme, with human asparagine tRNA synthetase being much less susceptible .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in:

- Sulfonamide substituents: Replacement of dimethylamino groups with diethyl (N,N-diethyl-4-methyl-3-(dioxaborolan-2-yl)benzenesulfonamide, ) or incorporation of heterocycles (e.g., pyridine, indole).

- Boronate ester position : Meta vs. para substitution on the benzene ring.

- Additional functional groups: Fluorine, methoxy, or heteroaromatic rings (e.g., quinoline, pyridine) modify electronic properties and reactivity.

Functional and Application Differences

- Medicinal Chemistry: Fluorinated and quinoline-containing analogs (e.g., compound 5) exhibit kinase inhibitory activity, leveraging boronate esters for late-stage functionalization .

- Solubility and Reactivity : N,N-Diethyl variants () may exhibit improved lipid solubility compared to dimethyl counterparts, influencing pharmacokinetics in drug design.

Research Findings and Key Insights

Steric Effects : Meta-substituted boronate esters (e.g., target compound) face less steric hindrance than para-substituted analogs, enhancing coupling efficiency in Suzuki reactions .

Electronic Modulation : Electron-withdrawing groups (e.g., fluorine in 9b) increase boronate electrophilicity, accelerating cross-coupling rates .

Heterocyclic Advantage: Pyridine/quinoline-containing analogs demonstrate superior biological activity due to enhanced binding affinity with enzymatic targets .

Yield Optimization : High-yield syntheses (e.g., 81.2% for 9a) correlate with simplified purification steps and stable intermediates .

Biological Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS No. 627899-90-5) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethylamino group and a boron-containing dioxaborolane moiety. The structural formula can be represented as follows:

- Molecular Formula : C14H23BNO2S

- Molecular Weight : 283.36 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Proliferation Inhibition : Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, an analogue demonstrated an IC50 value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells while showing significantly lower toxicity towards non-cancerous MCF10A cells .

The mechanism by which these compounds exert their effects often involves:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce G2/M phase arrest in cancer cells, promoting apoptosis through caspase activation .

Case Studies and Research Findings

Safety and Toxicology

Safety assessments of related compounds have shown favorable profiles in animal models. For instance:

- Oral Administration Studies : A study indicated that a structurally similar compound had a high safety margin with no observed toxicity at doses up to 40 mg/kg in mice over three days .

Toxicological Profile

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Subacute Toxicity | No significant effects observed |

| Long-term Effects | Not fully characterized |

Q & A

Basic: What is the standard synthetic route for N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

Answer:

The compound is synthesized via a multi-step approach:

Sulfonamide Formation : React 3-amino-N,N-dimethylbenzenesulfonamide with benzenesulfonyl chloride under basic aqueous conditions (pH ~10) to form the sulfonamide core .

Boronate Introduction : Introduce the dioxaborolane moiety using a Suzuki-Miyaura coupling precursor, such as pinacol borane, in an aprotic solvent (e.g., THF or DMF) with a palladium catalyst .

Key Considerations :

- Use dynamic pH control during sulfonylation to avoid side reactions .

- Purify intermediates via column chromatography to ensure high yields (reported 70-85% in analogous syntheses) .

Advanced: How can reaction conditions be optimized for coupling reactions involving this boronated sulfonamide?

Answer:

Optimization focuses on:

- Catalyst System : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., SPhos) enhances coupling efficiency with aryl halides .

- Solvent and Base : Use toluene/EtOH (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours .

Data Table :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 75–90% | |

| Base | CsF | 80–85% | |

| Solvent | Toluene/EtOH (3:1) | 70–88% |

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- ¹H-NMR : Peaks at δ 7.4–7.8 ppm (aromatic protons) and δ 1.2–1.4 ppm (tetramethyl dioxaborolane) confirm structure .

- ¹¹B-NMR : A singlet near δ 30 ppm verifies the boronate group .

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and sulfonamide S=O (~1150 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak matching the exact mass (e.g., m/z 349 for C₁₆H₂₅BNO₄S) .

Advanced: How to address contradictions in reported yields for boronate-containing sulfonamides?

Answer:

Discrepancies often arise from:

- Precursor Purity : Suppliers like Sigma-Aldrich do not guarantee purity, necessitating in-house validation via TLC or HPLC .

- Moisture Sensitivity : Boronates hydrolyze readily; anhydrous conditions and inert atmospheres improve reproducibility .

- Catalyst Deactivation : Trace oxygen or moisture in solvents can reduce Pd catalyst activity—use degassed solvents .

Basic: What pharmacological activities are associated with structurally similar sulfonamides?

Answer:

Analogous compounds exhibit:

- Antibacterial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Enzyme Inhibition : IC₅₀ of 10–50 µM against lipoxygenase, relevant to anti-inflammatory research .

Mechanistic Insight : Sulfonamide groups interact with enzyme active sites via hydrogen bonding and hydrophobic interactions .

Advanced: What strategies stabilize this compound during long-term storage?

Answer:

- Storage Conditions : Argon atmosphere, desiccated at –20°C to prevent boronate hydrolysis .

- Stabilizers : Add 1–5% triethylamine to neutralize acidic degradation byproducts .

- Monitoring : Regular ¹H-NMR checks for peak shifts (e.g., δ 1.2 ppm for dioxaborolane degradation) .

Advanced: How is computational modeling used to predict this compound’s reactivity?

Answer:

- DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., para to sulfonamide) .

- Docking Studies : Simulate binding to enzymes like lipoxygenase to guide derivatization .

Software Tools : Gaussian (DFT), AutoDock Vina (molecular docking) .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust formation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: How does the dioxaborolane group influence Suzuki-Miyaura coupling efficiency?

Answer:

- Steric Effects : Tetramethyl groups enhance stability but may reduce coupling rates with bulky substrates .

- Electronic Effects : Electron-deficient aryl partners couple faster (TOF up to 500 h⁻¹) .

Table: Substrate Scope

| Aryl Halide | Yield (%) | Reference |

|---|---|---|

| 4-Bromotoluene | 88 | |

| 2-Nitrochlorobenzene | 72 |

Basic: What are the solubility properties of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.